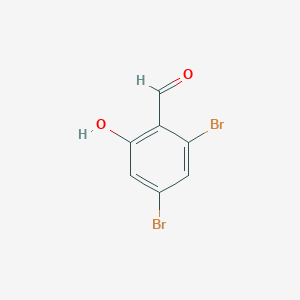

2,4-Dibromo-6-hydroxybenzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

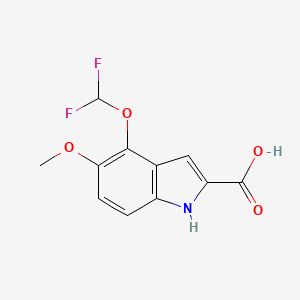

2,4-Dibromo-6-hydroxybenzaldehyde is an organic compound with the molecular formula C7H4Br2O2 . It has an average mass of 279.914 Da and a monoisotopic mass of 277.857788 Da . It is also known by its IUPAC name, Benzaldehyde, 2,4-dibromo-6-hydroxy- .

Molecular Structure Analysis

The molecular structure of 2,4-Dibromo-6-hydroxybenzaldehyde consists of 11 atoms and 11 bonds . Single crystal XRD studies reveal that the compound crystallizes into a triclinic crystal system with P-1 space group .Physical And Chemical Properties Analysis

2,4-Dibromo-6-hydroxybenzaldehyde has a molecular formula of C7H4Br2O2, an average mass of 279.914 Da, and a monoisotopic mass of 277.857788 Da .Aplicaciones Científicas De Investigación

Copper-Catalyzed Oxyfunctionalization

Research highlights the utility of copper-catalyzed oxyfunctionalization processes in transforming hydroxybenzaldehydes into valuable aromatic carbonyl compounds. Such methodologies are advantageous for their atom economy and environmental friendliness, indicating potential applications of 2,4-Dibromo-6-hydroxybenzaldehyde in synthesizing pharmaceuticals and other aromatic compounds (Jiang et al., 2014).

Cascade Reactions for Chemical Production

Cascade reactions involving hydroxybenzaldehydes can lead to the formation of valuable chemicals like methylbenzaldehydes, demonstrating a pathway for upgrading bioethanol to industrially significant compounds. This suggests a role for 2,4-Dibromo-6-hydroxybenzaldehyde in generating precursors for materials like phthalic anhydride and terephthalic acid, key components in the production of polyesters (Moteki et al., 2016).

Selective Oxidation Processes

The selective oxidation of methyl groups to aldehydes is a crucial reaction in creating feedstock materials for the pharmaceutical and perfume industries. Given its structural features, 2,4-Dibromo-6-hydroxybenzaldehyde could serve as an intermediate in these processes, facilitating the production of other substituted hydroxybenzaldehydes (Boldron et al., 2005).

Synthesis of Polybrominated Compounds

The compound also has implications in synthesizing hydroxylated and methoxylated polybrominated diphenyl ethers (PBDEs), which are of interest as natural products and potential PBDE metabolites. This research indicates possible environmental and toxicological relevance, especially concerning bioaccumulation and degradation products of flame retardants (Marsh et al., 2003).

Multicomponent Reactions (MCRs)

Hydroxybenzaldehydes play a pivotal role as synthons in MCRs, leading to various heterocyclic systems. This demonstrates the utility of compounds like 2,4-Dibromo-6-hydroxybenzaldehyde in facilitating the synthesis of complex organic molecules, which are fundamental in pharmaceuticals and agrochemicals production (Heravi et al., 2018).

Mecanismo De Acción

Target of Action

It has been used to synthesize a new schiff base ligand through condensation with cyclohexane-1,2-diamine . This ligand has been used to form complexes with various transition metal ions, including Mn, Fe, Co, Ni, Cu, and Zn .

Mode of Action

The mode of action of 2,4-Dibromo-6-hydroxybenzaldehyde involves its reaction with amines to form Schiff bases . This is a common reaction for aldehydes and involves the formation of an imine (a compound with a carbon-nitrogen double bond) from the condensation of an amine and a carbonyl compound . The reaction is facilitated by the electron-withdrawing bromine atoms on the benzene ring, which make the carbonyl carbon of the aldehyde more electrophilic and thus more susceptible to nucleophilic attack by the amine .

Biochemical Pathways

Schiff bases and their metal complexes have been shown to have a wide range of biological activities . These include anti-inflammatory, antibiotic, antiproliferative, antifungal, and cytotoxic effects . The exact pathways affected would depend on the specific biological target of the compound, which could vary depending on the particular Schiff base or metal complex formed.

Result of Action

The molecular and cellular effects of 2,4-Dibromo-6-hydroxybenzaldehyde’s action would depend on its specific biological targets. In the case of the Schiff base ligand synthesized from 2,4-Dibromo-6-hydroxybenzaldehyde, the Zn(II) metal complex demonstrated a synergistic effect, exemplifying its involvement in stronger anticancer action, and implementing a higher inhibitory efficiency of the IC 50 value of 86.68 ± 0.72 μg/ml for MCF-7 cell .

Action Environment

The action, efficacy, and stability of 2,4-Dibromo-6-hydroxybenzaldehyde could be influenced by various environmental factors. These could include the pH and temperature of the environment, the presence of other molecules that could react with the compound, and the specific biological environment in which the compound is acting. For example, the formation of Schiff bases is acid-catalyzed , so the reaction could be influenced by the pH of the environment.

Propiedades

IUPAC Name |

2,4-dibromo-6-hydroxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2O2/c8-4-1-6(9)5(3-10)7(11)2-4/h1-3,11H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCLLCPOTIZOFQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)C=O)Br)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.91 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[butyl(methyl)sulfamoyl]-N-(2,5-dimethylphenyl)benzamide](/img/structure/B2940377.png)

![4-[butyl(methyl)sulfamoyl]-N-(3-ethyl-6-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2940378.png)

![6-[2-(3,4-Dimethoxyphenyl)ethyl]-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2940383.png)

![2-chloro-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2940386.png)

![(2R,3S,4R,5R,6S)-2-[(2S)-2-[(3R,5S,8S,9S,10S,12S,13S,14S,17R)-6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B2940387.png)

![3-(2-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)-6-cyclopropylpyrimidin-4(3H)-one](/img/structure/B2940393.png)